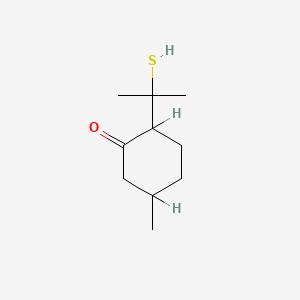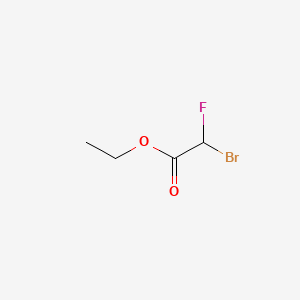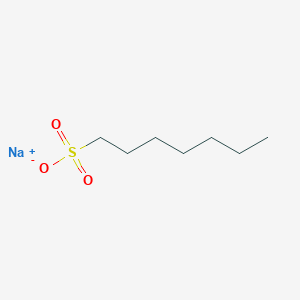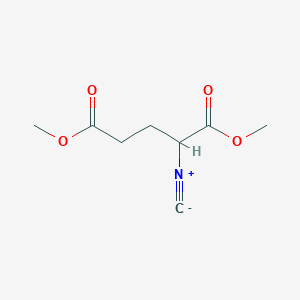
p-Mentha-8-thiol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Mentha-8-thiol-3-one is a volatile sulfur-containing flavor compound reported in buchu leaf oil . It is generally used for its potent blackcurrant flavor . It is a mixture of cis and trans, natural, ≥95%, FG . The empirical formula is C10H18OS .
Synthesis Analysis
This compound may be prepared by the reaction of pulegone or isopulegone with an excess of hydrogen sulfide and ethanolic potassium hydroxide . Another method involves the production of a mentha-8-thiol-3-one-β-cyclodextrin inclusion complex to improve its shelf-life and stability .Molecular Structure Analysis
The molecular weight of this compound is 186.31 . The SMILES string representation isCC1CCC(C(=O)C1)C(C)(C)S . Chemical Reactions Analysis
The release characteristics of mentha-8-thiol-3-one from the inclusion complex were determined by thermogravimetric analysis . The release mainly occurred in the first stage of pyrolysis .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.495 (lit.) . It has a boiling point of 56 °C/0.1 mmHg (lit.) and a density of 1 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Flavor Enhancement and Food Industry :
- p-Mentha-8-thiol-3-one is a significant constituent in grapefruit juice, contributing to its characteristic flavor at very low concentrations. It is considered one of the most potent flavor compounds found in nature (Demole, Enggist, & Ohloff, 1982).
- In the field of flavoring and odorant thiols, this compound has been synthesized through a chemoenzymatic process, highlighting its potential in creating various fruity notes for flavor and fragrance applications (Dia, Belaqziz, Romane, Antoniotti, & Duñach, 2010).
- Its inclusion in β-cyclodextrin, a substance used to improve the stability and control the release of flavors, has been studied. This combination enhances its shelf-life and release characteristics, beneficial for its application in food products (Zhu, Xiao, & Zhu, 2017).
Fragrance Chemistry :
- The chemical synthesis of this compound derivatives has been explored to understand its impact on odor threshold and quality. This research is crucial for its application in creating various fragrances and understanding the sensory properties of these compounds (Schoenauer & Schieberle, 2016).
Biological and Medicinal Properties :
- This compound is also being studied for its biological properties, such as antimicrobial activity, which is relevant for medicinal and therapeutic applications. For example, the antimicrobial activity of Mentha species, which contain this compound, has been investigated, highlighting its potential in treating infectious diseases (Mahboubi & Haghi, 2008).
Insecticidal Properties :
- The insecticidal properties of Mentha species, potentially linked to constituents like this compound, have been reviewed. This suggests its potential use in pest control and as a natural pesticide (Kumar, Mishra, Malik, & Satya, 2011).
Mecanismo De Acción
Target of Action
p-Mentha-8-thiol-3-one is a volatile sulfur-containing flavor compound . It is generally used for its potent blackcurrant flavor . It has garnered interest for its potential as an insect repellent and insecticide . Notably, studies have demonstrated its inhibitory effects on the growth of diverse bacteria, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
Mode of Action
It is known that the compound is synthesized by the reaction of pulegone or isopulegone with hydrogen sulfide excess and ethanolic potassium hydroxide .
Biochemical Pathways
Given its inhibitory effects on certain bacteria , it can be inferred that it may interfere with bacterial growth and metabolism.
Pharmacokinetics
A study has shown that this compound can be successfully encapsulated in β-cyclodextrin, which could potentially improve its bioavailability . The loading capacity was about 13.5% .
Result of Action
Given its inhibitory effects on certain bacteria , it can be inferred that it may lead to the death of these bacteria, thereby acting as an effective antimicrobial agent.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown that the release of this compound from a β-cyclodextrin inclusion complex mainly occurred in the first stage of pyrolysis . At 236.3 °C, the release rate of this compound attained the maximum value . Therefore, temperature can significantly affect the release and, consequently, the action of this compound.
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of p-Mentha-8-thiol-3-one can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product. The key steps in the synthesis pathway include the oxidation of p-Mentha-8-thiol to p-Mentha-8-thione, followed by the addition of a methyl group to the thione to form p-Mentha-8-thiol-3-one.", "Starting Materials": [ "p-Mentha-8-thiol", "Methyl iodide", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Oxidation of p-Mentha-8-thiol to p-Mentha-8-thione", "a. Dissolve p-Mentha-8-thiol in acetic acid", "b. Add hydrogen peroxide dropwise while stirring the solution", "c. Heat the mixture to 60-70°C for 2-3 hours", "d. Cool the mixture and filter the resulting solid", "Step 2: Methylation of p-Mentha-8-thione", "a. Dissolve p-Mentha-8-thione in ethanol", "b. Add methyl iodide and sodium hydroxide to the solution", "c. Heat the mixture to reflux for 2-3 hours", "d. Cool the mixture and filter the resulting solid", "Step 3: Acidification and Purification", "a. Dissolve the solid obtained from step 2 in water", "b. Add acetic acid dropwise until the pH of the solution is around 4", "c. Filter the resulting solid and wash with water", "d. Dissolve the solid in ethanol and add sodium bicarbonate to neutralize the solution", "e. Filter the resulting solid and wash with water", "f. Dry the final product under vacuum" ] } | |
Número CAS |
33284-96-7 |
Fórmula molecular |
C10H18OS |
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
(2R,5S)-5-methyl-2-(2-sulfanylpropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H18OS/c1-7-4-5-8(9(11)6-7)10(2,3)12/h7-8,12H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Clave InChI |
RVOKNSFEAOYULQ-JGVFFNPUSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](C(=O)C1)C(C)(C)S |
SMILES |
CC1CCC(C(=O)C1)C(C)(C)S |
SMILES canónico |
CC1CCC(C(=O)C1)C(C)(C)S |
Punto de ebullición |
56.00 to 62.00 °C. @ 0.10 mm Hg |
Densidad |
0.995-1.010 |
Descripción física |
colourless to yellow brown liquid |
Solubilidad |
218.4 mg/L @ 25 °C (est) insoluble in water soluble in alcohol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride](/img/structure/B7724347.png)




![2-[4-(2-Hydroxyethyl)piperazin-4-ium-1-yl]-2-oxoacetate](/img/structure/B7724373.png)






